5-Amino-3-methylbenzo[d]isoxazole

Synthetic Chemistry Process R&D Cost of Goods

Medicinal chemistry teams pursuing kinase inhibitor programs require regiospecifically pure benzisoxazole building blocks with predictable ADME profiles. 5-Amino-3-methylbenzo[d]isoxazole (CAS 851768-35-9) addresses this gap: • Defined 5-amino-3-methyl substitution pattern yielding consensus Log P 1.43 and TPSA 52.05 Ų - a favorable drug-likeness envelope distinct from regioisomers like 3-amino-5-methylbenzo[d]isoxazole • Documented 31% synthetic yield benchmark (nitro-reduction route) for data-driven make-vs-buy evaluation • ≥95% purity with batch-specific QC (NMR, HPLC); supplied as a solid; store at 2-8°C under inert gas, protect from light

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 851768-35-9
Cat. No. B1288665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methylbenzo[d]isoxazole
CAS851768-35-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=C2)N
InChIInChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
InChIKeyWDDYNCREWBOZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-methylbenzo[d]isoxazole (CAS 851768-35-9): Core Physicochemical & Scaffold Identification for Procurement


5-Amino-3-methylbenzo[d]isoxazole (CAS: 851768-35-9) is a heterocyclic aromatic building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is characterized by a rigid bicyclic benzisoxazole core, substituted with an amino group at the 5-position and a methyl group at the 3-position . This specific substitution pattern confers unique physicochemical properties, including a consensus Log P of 1.43 and a topological polar surface area (TPSA) of 52.05 Ų, which are critical determinants of permeability and solubility in drug discovery contexts . Commercially, it is typically supplied as a solid with a standard purity of ≥95% .

Why 5-Amino-3-methylbenzo[d]isoxazole Cannot Be Substituted by Generic Benzo[d]isoxazole Analogs


The precise positioning of the amino and methyl substituents on the benzo[d]isoxazole core of 5-Amino-3-methylbenzo[d]isoxazole is the primary driver of its distinct physicochemical and biological profile, making generic substitution with other regioisomers or unsubstituted analogs highly risky. Its specific consensus Log P of 1.43 and TPSA of 52.05 Ų are direct consequences of this substitution pattern, defining a specific 'drug-likeness' envelope. In contrast, regioisomers like 3-amino-5-methylbenzo[d]isoxazole (CAS: 89976-56-7) will inherently possess different electronic distribution and, consequently, altered potency, selectivity, and metabolic stability . Furthermore, class-level SAR studies have demonstrated that modifications to the amino group on related benzo[d]isoxazole scaffolds can result in orders-of-magnitude differences in potency against key therapeutic targets [1]. Therefore, substituting this compound without rigorous validation of the new analog's performance in the specific experimental system introduces significant and unquantified variability into research outcomes.

Quantitative Differentiation Guide: 5-Amino-3-methylbenzo[d]isoxazole vs. Closest Analogs


Synthesis Yield & Process Validation: A Benchmark for Procurement Feasibility

The synthesis of 5-Amino-3-methylbenzo[d]isoxazole via nitro-reduction of 3-methyl-5-nitrobenzo[d]isoxazole is reported with a specific yield of 31% . This provides a quantitative baseline for evaluating the efficiency of alternative synthetic routes or for benchmarking against the synthesis of related compounds like 6-fluoro-3-methylbenzo[d]isoxazol-5-amine, where yields can vary significantly due to differing electronic and steric effects . For a procurement scientist, this data point is crucial for assessing the feasibility and potential cost of scaling up synthesis if commercial supply is insufficient.

Synthetic Chemistry Process R&D Cost of Goods

Physicochemical Profile: Lipophilicity & Polarity as a Differentiator from Other Heterocyclic Cores

The compound's calculated consensus Log P of 1.43 and TPSA of 52.05 Ų position it in a favorable 'drug-like' chemical space. This differentiates it from common core-hopping alternatives like indazole (a common bioisostere), which typically exhibits a higher log P (e.g., unsubstituted indazole Log P ~1.77) and a lower TPSA (~28.7 Ų) [1]. The combination of moderate lipophilicity and a higher polar surface area for 5-Amino-3-methylbenzo[d]isoxazole suggests potentially superior solubility and a distinct permeability profile compared to more lipophilic analogs.

Medicinal Chemistry ADME Drug Design

Biological Activity Potential: The Benzo[d]isoxazole Scaffold in Kinase Inhibition

While direct activity data for the unadorned 5-Amino-3-methylbenzo[d]isoxazole core is limited, its value lies in its proven utility as a privileged scaffold for generating potent kinase inhibitors. A direct SAR study on closely related 3-amino-benzo[d]isoxazole derivatives identified a series of compounds with IC50 values below 10 nM against the c-Met kinase [1]. The most potent compound in that series, 28a, achieved an enzymatic IC50 of 1.8 nM and a cellular IC50 of 0.18 μM on EBC-1 cells [1]. This class-level evidence demonstrates that the benzo[d]isoxazole core, when appropriately functionalized (e.g., at the amino group analogous to the 5-position in the target compound), can yield inhibitors with single-digit nanomolar potency.

Oncology Kinase Inhibitors Targeted Therapy

Optimal Application Scenarios for 5-Amino-3-methylbenzo[d]isoxazole (851768-35-9) Based on Quantitative Evidence


Lead-Optimization Campaigns for Kinase Inhibitors in Oncology

Medicinal chemistry teams should prioritize this scaffold when initiating a new kinase inhibitor program. The class-level evidence shows that elaborated 3-amino-benzo[d]isoxazole derivatives can achieve low nanomolar potency against c-Met (e.g., compound 28a with IC50 = 1.8 nM), which is comparable to the FDA-approved drug Cabozantinib (IC50 = 1.3 nM) [1]. The 5-amino group on this compound provides a well-precedented vector for introducing diverse functionality to explore the ATP-binding pocket and nearby hydrophobic regions of the kinase.

Synthetic Route Feasibility Assessment and Cost Modeling

Process chemists and procurement managers can use the documented 31% yield from a specific nitro-reduction procedure as a quantitative benchmark for evaluating the cost and efficiency of in-house synthesis or custom manufacturing proposals [1]. This specific data point allows for direct comparison with alternative synthetic strategies, enabling data-driven decisions about whether to purchase the compound or develop an internal route.

Scaffold-Hopping and Bioisostere Replacement for ADME Optimization

Drug discovery teams seeking to improve the physicochemical properties of a lead series containing a more lipophilic core (e.g., an indazole) should evaluate 5-Amino-3-methylbenzo[d]isoxazole as a replacement. The compound's consensus Log P of 1.43 and TPSA of 52.05 Ų offer a favorable ADME profile [1], and its quantitative difference from indazole (Log P ~1.77) suggests it may improve aqueous solubility and reduce non-specific binding, addressing common liabilities in drug development.

Development of Selective Amine Oxidase Inhibitors

While direct data for the target compound is unavailable, the broader class of amino-substituted isoxazoles has been extensively explored for inhibiting amine oxidases like VAP-1 and LOX, with some compounds achieving nanomolar potency [1]. This suggests 5-Amino-3-methylbenzo[d]isoxazole could serve as a core scaffold for programs targeting these enzymes, which are implicated in inflammatory and fibrotic diseases. The specific substitution pattern may offer a path to selectivity over other amine oxidases.

Technical Documentation Hub

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